![molecular formula C13H8N2OS B14212832 Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- CAS No. 757188-64-0](/img/structure/B14212832.png)
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a pyrrolizinone core fused with a thiophene ring, which contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
While specific industrial production methods for Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiophene derivatives: Compounds with a thiophene ring exhibit similar reactivity patterns but may have different applications based on their overall structure.
Uniqueness
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)- stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new molecules with specific desired properties.
Propriétés
Numéro CAS |
757188-64-0 |
|---|---|
Formule moléculaire |
C13H8N2OS |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
3-thiophen-2-yl-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C13H8N2OS/c16-13-9-3-1-5-15(9)12-8(7-14-11(12)13)10-4-2-6-17-10/h1-7,14H |
Clé InChI |
LRMCCJCVVVGFOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


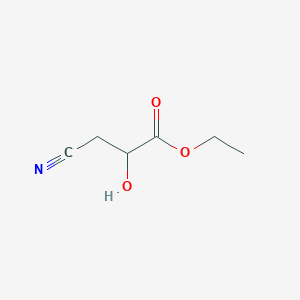
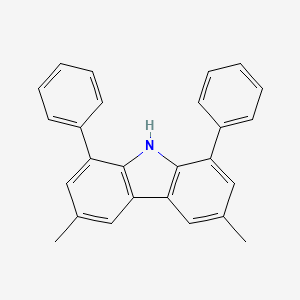
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-](/img/structure/B14212762.png)
![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)
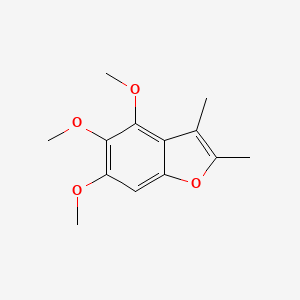
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene](/img/structure/B14212783.png)
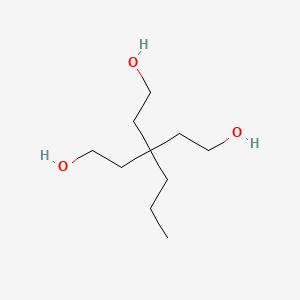
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)
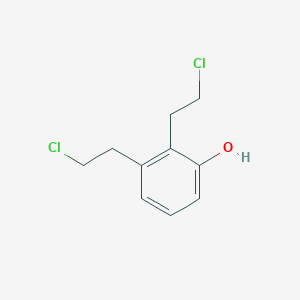

![[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14212831.png)
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)
